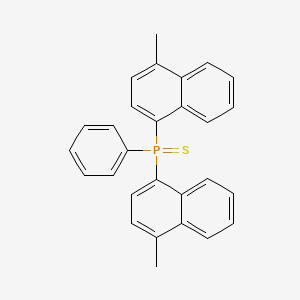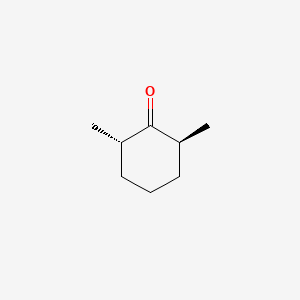
trans-2,6-Dimethyl cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2beta,6alpha-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, featuring two methyl groups at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2beta,6alpha-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the methylation of cyclohexanone. For instance, cyclohexanone can be treated with methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C) to yield 2,6-dimethylcyclohexanone .
Industrial Production Methods
Industrial production of 2beta,6alpha-Dimethylcyclohexanone typically involves catalytic processes that ensure high yield and purity. The use of palladium-catalyzed reactions is common, where cyclohexanone derivatives are subjected to methylation under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2beta,6alpha-Dimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2beta,6alpha-Dimethylcyclohexanone has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2beta,6alpha-Dimethylcyclohexanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylcyclohexanone: A closely related compound with similar structural features.
2-Methylcyclohexanone: Another derivative of cyclohexanone with a single methyl group.
3,5-Dimethylcyclohexanone: A compound with methyl groups at different positions on the cyclohexane ring.
Uniqueness
2beta,6alpha-Dimethylcyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
766-43-8 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(2S,6S)-2,6-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
AILVYPLQKCQNJC-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H](C1=O)C |
Kanonische SMILES |
CC1CCCC(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



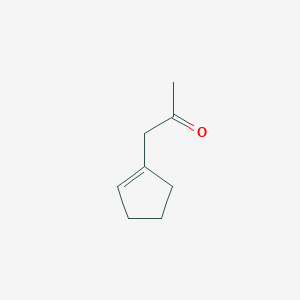
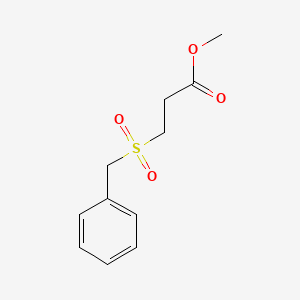
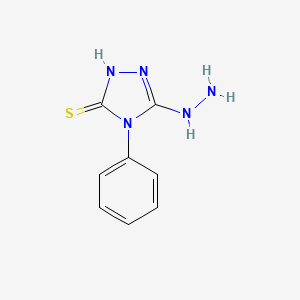
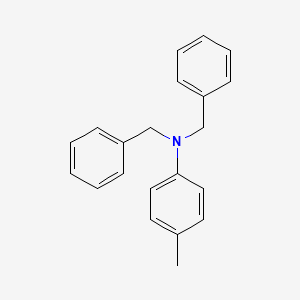

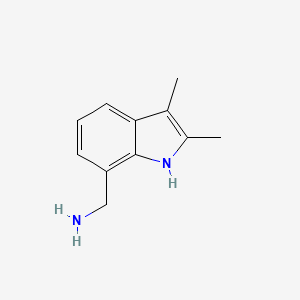
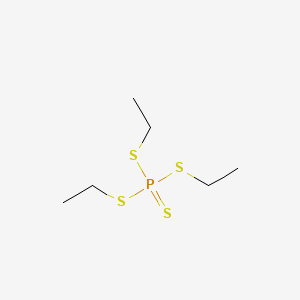
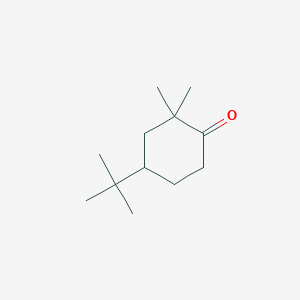
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
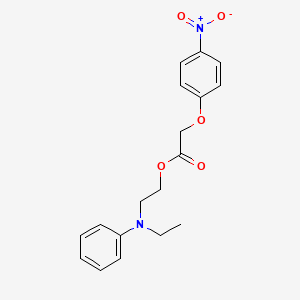

![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
